Quinolinic acid

Overview

Description

Preparation Methods

The synthesis of ML182 involves a series of chemical reactions starting from commercially available starting materials. The key steps include the formation of the picolinamide core and subsequent functionalization to introduce the necessary substituents. The synthetic route typically involves:

Formation of the picolinamide core: This is achieved through a reaction between 2-chloronicotinic acid and an amine derivative under appropriate conditions.

Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, nitration, and amination.

Chemical Reactions Analysis

ML182 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: ML182 can be reduced to form different reduced products, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neurodegenerative Disease Research

Huntington's Disease

Quinolinic acid is extensively used to model Huntington's disease (HD) due to its neurotoxic effects. Intrastriatal injections of QUIN in rodent models induce symptoms akin to HD, such as motor deficits and cognitive decline. This model allows researchers to study the pathophysiology of HD and test potential therapeutic interventions .

Alzheimer's Disease

Research indicates a correlation between elevated levels of this compound and Alzheimer's disease (AD). Post-mortem studies have shown increased QUIN levels in the brains of AD patients, which are associated with tau protein phosphorylation—a hallmark of AD pathology . this compound has been implicated in the activation of glial cells around amyloid plaques, contributing to neuroinflammation and neuronal damage .

Pain Mechanisms

This compound plays a role in neuropathic pain pathways. It has been shown to induce hyperalgesia in animal models through excitotoxic mechanisms involving NMDA receptor activation . Studies suggest that QUIN may enhance pain sensitivity by modulating inflammatory processes and neuronal excitability, making it a target for investigating pain management strategies .

Psychiatric Disorders

Schizophrenia

Recent studies have highlighted the involvement of this compound in schizophrenia, particularly concerning cognitive deficits associated with the disorder. Elevated levels of QUIN have been found in patients with schizophrenia, suggesting its role as a biomarker for cognitive impairment . The modulation of glutamatergic neurotransmission by QUIN may contribute to the cognitive dysfunction observed in these patients .

Mechanistic Insights

This compound exerts its effects primarily through excitotoxicity mediated by NMDA receptors. This can lead to oxidative stress, mitochondrial dysfunction, and neuronal cell death, which are critical factors in various neurodegenerative diseases . Research has shown that QUIN can disrupt cellular energy metabolism by inhibiting key enzymes involved in ATP production and increasing reactive oxygen species (ROS), further exacerbating neuronal injury .

Therapeutic Implications

Given its role in various pathological conditions, this compound is being explored for potential therapeutic interventions. For instance, compounds that can inhibit QUIN-induced excitotoxicity or counteract oxidative stress may offer new avenues for treating neurodegenerative diseases and psychiatric disorders . Additionally, understanding the kynurenine pathway's modulation could lead to innovative treatments targeting both pain management and neuroprotection.

Data Table: Summary of this compound Applications

Mechanism of Action

ML182 exerts its effects by modulating the activity of the metabotropic glutamate receptor 4 (mGlu4). As a positive allosteric modulator, it binds to a site on the receptor distinct from the orthosteric site, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to changes in downstream signaling pathways, which can have various physiological effects, including potential neuroprotective and antiparkinsonian effects .

Comparison with Similar Compounds

ML182 is unique in its specific modulation of mGlu4. Similar compounds include:

VU0155041: Another positive allosteric modulator of mGlu4, but with different pharmacokinetic properties.

VU0364770: A compound with similar activity but different chemical structure and potency.

VU0418506: Another mGlu4 modulator with distinct binding characteristics and efficacy.

These compounds share the common feature of modulating mGlu4 but differ in their chemical structures, potencies, and pharmacokinetic profiles, highlighting the uniqueness of ML182 in its specific interactions and effects.

Biological Activity

Quinolinic acid (QUIN) is a neuroactive compound primarily produced through the kynurenine pathway, which is a significant metabolic route for the amino acid tryptophan. This compound has garnered attention due to its dual role as both a neurotoxin and a potential neuroprotective agent, depending on its concentration and the context of its action. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on neuronal health, and implications in various neurological disorders.

This compound exerts its biological effects primarily through the following mechanisms:

- Excitotoxicity : QUIN acts as an agonist at NMDA receptors, leading to increased calcium influx into neurons. This excitotoxicity is linked to neuronal death and has been implicated in conditions such as Alzheimer's disease, Huntington's disease, and multiple sclerosis .

- Oxidative Stress : QUIN induces oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidant defenses. It has been shown to decrease levels of reduced glutathione (GSH) and impair the activity of superoxide dismutase (SOD), contributing to cellular damage .

- Energy Metabolism Disruption : Studies indicate that QUIN can inhibit key enzymes involved in cellular energy metabolism, such as creatine kinase and components of the mitochondrial respiratory chain. This disruption can lead to decreased ATP production and further exacerbate neuronal injury .

Neurotoxicity

Research highlights that elevated levels of QUIN in the central nervous system are associated with neurodegenerative diseases. For instance:

- Alzheimer's Disease : Increased QUIN levels have been correlated with cognitive decline and neuroinflammation in Alzheimer’s patients. QUIN's ability to induce apoptosis in neurons suggests a direct role in disease pathology .

- Huntington’s Disease : In models of Huntington's disease, QUIN has been shown to contribute to striatal neuronal loss, reinforcing its role as a neurotoxic agent in this condition .

Neuroprotection

Interestingly, at lower concentrations, QUIN may play a protective role by promoting NAD+ synthesis, which is crucial for cellular metabolism and survival. This duality underscores the importance of concentration in determining QUIN's overall impact on neuronal health .

Case Studies

-

Intrastriatal Injection Study :

A study involving the injection of QUIN into the striatum of rats demonstrated significant reductions in ATP levels and mitochondrial function. The findings suggested that QUIN-induced oxidative stress was mediated by increased NOS activity and subsequent free radical production . -

Neuroinflammatory Response :

Research has shown that immune activation can lead to increased production of QUIN by macrophages, linking systemic inflammation with local neurotoxicity. This mechanism may explain the exacerbation of neurodegenerative conditions during inflammatory states .

Data Tables

Q & A

Basic Research Questions

Q. How is quinolinic acid accurately quantified in biological samples, and what methodological considerations are critical for minimizing interference from other kynurenine pathway metabolites?

- Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet or mass spectrometry detection is the gold standard for quantification. Key considerations include sample preparation (e.g., protein precipitation to remove contaminants), use of internal standards (e.g., deuterated this compound), and validation against matrix effects . Additionally, enzymatic assays (e.g., quinolinate phosphoribosyltransferase activity) can complement chromatographic methods but require rigorous pH and temperature controls to avoid cross-reactivity with structurally similar metabolites like kynurenic acid .

Q. What experimental models are most appropriate for studying this compound's role in neurodegenerative diseases, and how can researchers control for confounding variables such as systemic inflammation?

- Answer : Primary neuronal cultures and transgenic rodent models (e.g., Alzheimer’s disease mice with amyloid-beta plaques) are widely used. To control for systemic inflammation, researchers should monitor serum cytokine levels (e.g., IL-6, TNF-α) and employ lipopolysaccharide (LPS)-exposed control groups. Intracerebroventricular injection of this compound allows localized neurotoxicity studies, but stereotaxic accuracy must be validated via post-mortem histology .

Q. What are the best practices for validating antibodies used in immunohistochemical detection of quinolic acid-related enzymes (e.g., 3-hydroxyanthranilic acid oxygenase) in brain tissue?

- Answer : Perform knockout-validated Western blotting to confirm antibody specificity. For immunohistochemistry, include negative controls (e.g., tissue from enzyme-deficient mice) and pre-absorption controls with the target antigen. Quantification should use automated image analysis software (e.g., ImageJ) to reduce observer bias, and results must be cross-validated with enzymatic activity assays .

Q. How can in vitro models of this compound-induced excitotoxicity be standardized to improve reproducibility across laboratories?

- Answer : Use immortalized cell lines (e.g., SH-SY5Y neurons) with consistent passage numbers and culture conditions. Standardize glutamate receptor agonists/antagonists (e.g., NMDA receptor blockers like MK-801) and report calcium flux measurements using fluorescent indicators (e.g., Fluo-4). Include positive controls (e.g., glutamate exposure) and validate cell viability via ATP-based assays .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings regarding this compound's dual role as both a neurotoxin and a potential neuromodulator under different physiological conditions?

- Answer : Employ conditional knockout models to isolate this compound’s effects in specific brain regions (e.g., striatum vs. hippocampus). Integrate multi-omics data (e.g., transcriptomics of kynurenine pathway enzymes) with electrophysiological recordings to contextualize its role in synaptic plasticity versus excitotoxicity. Meta-analyses of published datasets should account for species-specific differences in enzyme expression (e.g., IDO1 in humans vs. rodents) .

Q. What advanced computational or systems biology approaches are being utilized to model this compound's interactions within the broader kynurenine pathway network?

- Answer : Kinetic modeling using tools like COPASI or SBML integrates enzyme kinetics (e.g., Km and Vmax values for this compound synthases) with metabolic flux data. Machine learning algorithms (e.g., random forest regression) can predict pathway dysregulation in patient cohorts, prioritizing biomarkers for validation via targeted metabolomics .

Q. What experimental strategies can resolve discrepancies in this compound's reported effects on microglial activation across studies?

- Answer : Use single-cell RNA sequencing to delineate microglial subtypes (e.g., pro-inflammatory M1 vs. anti-inflammatory M2) in this compound-exposed models. Combine this with spatial transcriptomics to map regional activation patterns. Flow cytometry with surface markers (e.g., CD11b/CD45) and cytokine profiling (e.g., IL-1β, TGF-β) can further stratify responses .

Q. How do epigenetic modifications (e.g., DNA methylation of kynurenine pathway genes) influence this compound production in chronic inflammatory conditions, and what methodologies are optimal for studying this?

- Answer : Bisulfite sequencing of promoter regions (e.g., IDO1, KMO) in PBMCs or post-mortem brain tissue, paired with chromatin immunoprecipitation (ChIP) for histone marks (e.g., H3K27ac). Longitudinal cohort studies with matched plasma this compound levels and methylation arrays can establish causality, though confounding factors like age and medication history must be statistically adjusted .

Q. What are the limitations of current cerebrospinal fluid (CSF) sampling techniques for assessing this compound dynamics in living patients, and how can these be mitigated?

- Answer : Intermittent lumbar puncture introduces variability due to circadian fluctuations in CSF metabolite levels. Continuous intrathecal catheters in clinical studies provide higher temporal resolution but require rigorous ethical oversight. Normalization to CSF albumin or creatinine can correct for dilution effects, and tandem mass spectrometry improves sensitivity over ELISA .

Q. How can researchers design studies to differentiate this compound's direct neurotoxic effects from secondary consequences of blood-brain barrier (BBB) disruption?

- Answer : Use in situ brain perfusion techniques in rodents to quantify this compound influx rates independently of systemic inflammation. Dynamic contrast-enhanced MRI (DCE-MRI) in patient cohorts can correlate BBB permeability with CSF this compound levels. Genetic models with endothelial-specific knockout of transporters (e.g., LAT1) further isolate BBB-mediated effects .

Properties

IUPAC Name |

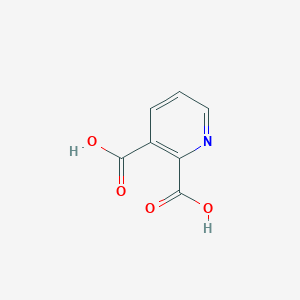

pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJAWHXHKYYXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Record name | quinolinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Quinolinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt) | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8041327 | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000061 [mmHg] | |

| Record name | Quinolinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Huntington's disease is an autosomal dominant neurological disorder characterized by progressive chorea, cognitive impairment and emotional disturbance. The disease usually occurs in midlife and symptoms progress inexorably to mental and physical incapacitation. It has been postulated that an excitotoxin is involved in the pathogenesis of Huntington's disease. Schwarcz and colleagues have shown that quinolinic acid can produce axon-sparing lesions similar to those observed in Huntington's disease. The lesions result in a depletion of neurotransmitters contained within striatal spiny neurones, for example gamma-aminobutyric acid (GABA), while dopamine is unaffected. Recently, /several investigators/ ... demonstrated that in Huntington's disease striatum there is a paradoxical 3-5-fold increase in both somatostatin and neuropeptide Y which is attributable to selective preservation of a subclass of striatal aspiny neurones in which these peptides are co-localized. In the present study /the authors/ demonstrate that lesions due to quinolinic acid closely resemble those of Huntington's disease as they result in marked depletions of both GABA and substance P, with selective sparing of somatostatin/neuropeptide Y neurones. Lesions produced by kainic acid (KA), ibotenic acid (IA) and N-methyl-D-aspartate (MeAsp) were unlike those produced by quinolinic acid, as they affected all cell types without sparing somatostatin/neuropeptide Y neurones. These results suggest that quinolinic acid or a similar compound could be responsible for neuronal degeneration in Huntington's disease., ...To determine whether caspase cleavage of huntingtin is a key event in the neuronal dysfunction and selective neurodegeneration in Huntington's disease, /the authors/ generated YAC mice expressing caspase-3- and caspase-6-resistant mutant huntingtin. Mice expressing mutant huntingtin, resistant to cleavage by caspase-6 but not caspase-3, maintain normal neuronal function and do not develop striatal neurodegeneration. Furthermore, caspase-6-resistant mutant huntingtin mice are protected against neurotoxicity induced by multiple stressors including NMDA, quinolinic acid, and staurosporine. These results are consistent with proteolysis of huntingtin at the caspase-6 cleavage site being an important event in mediating neuronal dysfunction and neurodegeneration and highlight the significant role of huntingtin proteolysis and excitotoxicity in Huntington's disease., ... excitotoxic lesion of rat brain with the N-methyl-D-aspartate receptor agonist, quinolinic acid, induces expression of p53 messenger RNA and protein in brain regions showing delayed DNA fragmentation and that expression of p53 messenger RNA precedes DNA damage detected by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end-labelling. In addition, using in situ hybridization and immunocytochemistry we demonstrate increased expression of the p53-responsive gene Gadd-45 (preceding p53 expression) and re-expression of the p53-responsive gene Bax (following p53 expression), in these same areas. Bax has been shown to promote neuronal death by interacting with Bcl-2 family members while Gadd-45 expression has been associated with suppression of the cell-cycle and DNA repair. These results suggest that p53 protein may function as an active transcription factor in lesioned brain perhaps initiating the re-expression of Bax in injured brain regions. However, since Gadd-45 precedes p53 expression it appears unlikely that p53 is involved in regulating the early expression of Gadd-45. Taken together however, these results suggest that p53, Bax and Gadd-45 may play important roles in the response (damage/recovery) of the brain following excitotoxic injury., The kynurenine pathway is a major route of L-tryptophan catabolism leading to production of a number of biologically active molecules. Among them, the neurotoxin quinolinic acid, is considered to be involved in the pathogenesis of a number of inflammatory neurological diseases. ... Most of the approaches to explain the pathogenesis of Alzheimer's disease focus on the accumulation of amyloid beta peptide (A beta), in the form of insoluble deposits leading to formation of senile plaques, and on the formation of neurofibrillary tangles composed of hyperphosphorylated Tau protein. Accumulation of A beta is believed to be an early and critical step in the neuropathogenesis of Alzheimer's disease. There is now evidence for the kynurenine pathway being associated with Alzheimer's disease. Disturbances of the kynurenine pathway have already been described in Alzheimer's disease. Recently, /the authors/ demonstrated that A beta 1-42, a cleavage product of amyloid precursor protein, induces production of quinolinic acid, in neurotoxic concentrations, by macrophages and, more importantly, microglia. Senile plaques in Alzheimer's disease are associated with evidence of chronic local inflammation (especially activated microglia) A major aspect of quinolinic acid toxicity is lipid peroxidation and markers of lipid peroxidation are found in Alzheimer's disease. Together, these data imply that quinolinic acid may be one of the critical factors in the pathogenesis of neuronal damage in Alzheimer's disease. This review describes the multiple correlations between the kynurenine pathway and the neuropathogenesis of Alzheimer's disease and highlights more particularly the aspects of quinolinic acid neurotoxicity, emphasizing its roles in lipid peroxidation and the amplification of the local inflammation., For more Mechanism of Action (Complete) data for QUINOLINIC ACID (15 total), please visit the HSDB record page. | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Monoclinic crystals from water | |

CAS No. |

89-00-9 | |

| Record name | Quinolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | quinolinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Pyridinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6F0HK1URN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

228.5 °C, 190 °C | |

| Record name | Quinolinic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01796 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUINOLINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7511 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinolinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000232 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.